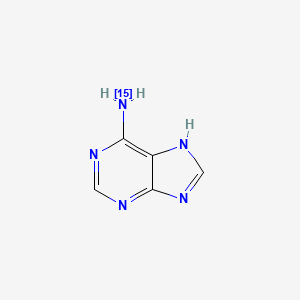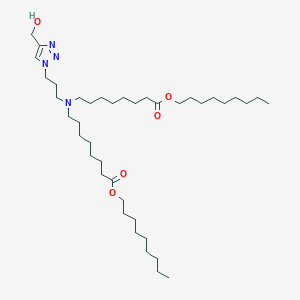
Dinonyl 8,8'-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate is a complex organic compound with potential applications in various scientific fields This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate typically involves multiple steps. The initial step often includes the formation of the triazole ring through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This reaction is known for its high efficiency and selectivity.
Subsequent steps involve the introduction of the hydroxymethyl group and the dioctanoate ester groups. These steps may require specific reagents and catalysts to ensure the desired functional groups are correctly positioned on the molecule. Common reagents used in these steps include alcohols, carboxylic acids, and various coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can participate in reduction reactions, potentially altering its electronic properties.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly those with triazole rings.
Biology: The compound’s stability and reactivity make it suitable for use in biochemical assays and as a probe for studying biological processes.
Medicine: Its potential bioactivity suggests applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties may be exploited in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism by which Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate: This compound is unique due to its specific functional groups and structure.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents may exhibit different reactivity and applications.
Hydroxymethyl-Substituted Compounds: These compounds share the hydroxymethyl group but may differ in other functional groups, affecting their overall properties.
Uniqueness
Dinonyl 8,8’-((3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)azanediyl)dioctanoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both triazole and dioctanoate groups distinguishes it from other compounds, making it a valuable target for further research and development.
Propriétés
Formule moléculaire |
C40H76N4O5 |
|---|---|
Poids moléculaire |
693.1 g/mol |
Nom IUPAC |
nonyl 8-[3-[4-(hydroxymethyl)triazol-1-yl]propyl-(8-nonoxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C40H76N4O5/c1-3-5-7-9-11-19-25-34-48-39(46)28-21-15-13-17-23-30-43(32-27-33-44-36-38(37-45)41-42-44)31-24-18-14-16-22-29-40(47)49-35-26-20-12-10-8-6-4-2/h36,45H,3-35,37H2,1-2H3 |
Clé InChI |
NKVOMDRLUONYAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCCC)CCCN1C=C(N=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13358374.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358403.png)
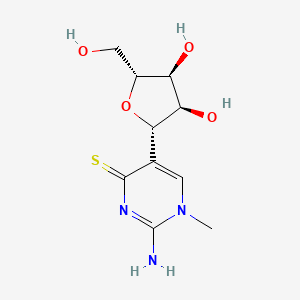
![6-[(2-Methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358409.png)
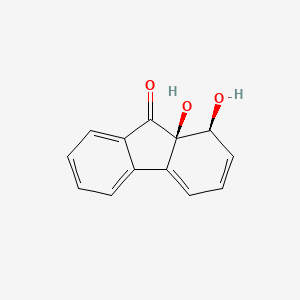
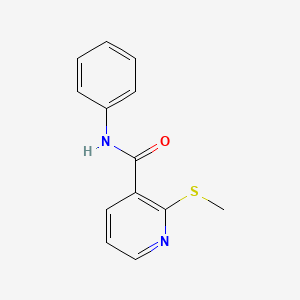
![3-[(1-adamantylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358420.png)
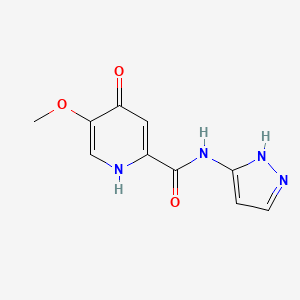
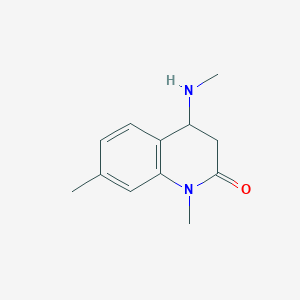


![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358444.png)
![6-(2,3-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358449.png)
